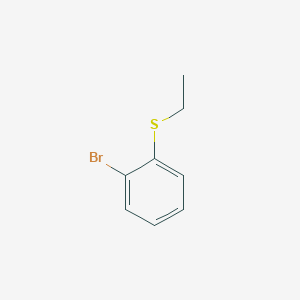

2-Bromophenyl ethyl sulfide

Descripción general

Descripción

2-Bromophenyl ethyl sulfide is a compound that can be synthesized and utilized in various chemical reactions. It is related to compounds that have been studied for their potential applications in organic synthesis and materials science. Although the provided papers do not directly discuss 2-bromophenyl ethyl sulfide, they do provide insights into the chemistry of related bromo and sulfide-containing compounds.

Synthesis Analysis

The synthesis of related compounds involves copper-catalyzed reactions, as seen in the annulation of 2-bromo alkynylbenzenes with sodium sulfide to produce benzo[b]thiophenes . Additionally, the reaction of allyl phenyl sulfide with bromine followed by aqueous sodium hydroxide leads to the formation of 2-phenylthio-3-bromopropene, which is a valuable synthon for further chemical transformations . These methods highlight the reactivity of bromo and sulfide functionalities in the presence of transition metals or halogens.

Molecular Structure Analysis

The molecular structure of related bromo and sulfide compounds has been elucidated using X-ray diffraction methods. For example, the crystal structure of (+)-1-bromo-2-hydroxy-2-phenylethyl p-tolyl sulfoxide has been determined, revealing the spatial arrangement of bromine and sulfur atoms and their stereochemistry . This type of analysis is crucial for understanding the reactivity and properties of such compounds.

Chemical Reactions Analysis

Bromo and sulfide-containing compounds participate in various chemical reactions. For instance, the electrophilic addition of BrOH to (+)-trans-β-styryl p-tolyl sulfoxide leads to the formation of bromohydrins . The dehydrobromination of 2-(p-nitrophenyl)ethyl bromide with hydroxide ions in micellar solutions has been studied, showing the effects of added salts on the reaction rate . These studies demonstrate the diverse reactivity of bromo and sulfide groups in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo and sulfide compounds are influenced by their molecular structure. For example, the electropolymerization behavior of bis(oligothienyl) sulfides has been investigated, revealing insights into the redox properties and stability of the resulting polymers . The crystallographic analysis of bis(2-bromophenyl) disulfide shows the presence of significant intramolecular C-H...S hydrogen bonds and intermolecular interactions that affect its physical state . These properties are essential for the application of such compounds in material science and synthesis.

Aplicaciones Científicas De Investigación

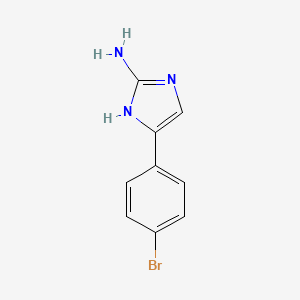

Synthesis of Heterocycles

2-Bromophenyl ethyl sulfide has been utilized as a building block in radical cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This process involves alkylating azoles with 2-(2-Bromophenyl)ethyl methanesulfonate to create radical precursors. The resulting aryl radicals undergo intramolecular homolytic aromatic substitution onto the azole rings. This method has been shown to be effective even on solid-phase resins (Allin et al., 2005).

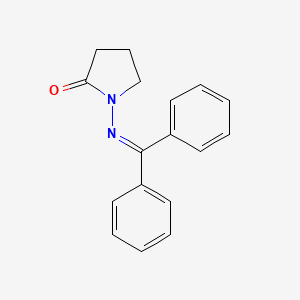

Selective Preparation of Thiocyanates

Mixed 2-(trimethylsilyl)ethyl sulfides, including analogs of 2-bromophenyl ethyl sulfide, have been used in the von Braun cyanogen bromide reaction. This method selectively prepares thiocyanates, demonstrating high yield and selectivity, especially in methanol. This reaction has been applied in nucleoside chemistry, particularly in the synthesis of nucleosidic thiocyanates (Chambert et al., 2002).

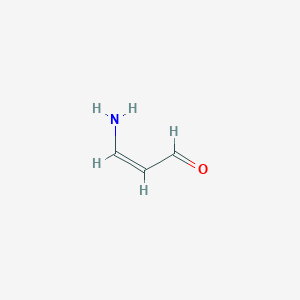

Regioselective Radical Elimination

Treatment of o-(bromophenyl)sulfides with specific reagents results in the regioselective elimination of thiol to form internal or terminal alkenes. This reaction can be initiated either thermally or photochemically, demonstrating the versatility of 2-bromophenyl ethyl sulfide in synthetic chemistry (Kamimura & Mitsudera, 2001).

Antifungal Applications

A bromophenol derivative, related to 2-bromophenyl ethyl sulfide, was isolated from marine algae and showed moderate antifungal activity against Candida albicans. This highlights its potential in developing new antifungal agents (Xu et al., 2013).

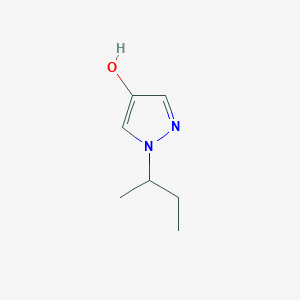

Synthesis of Benzo[b]thiophenes

Copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide has been used to synthesize 2-substituted benzo[b]thiophenes. This method demonstrates the application of 2-bromophenyl ethyl sulfide in producing complex organic structures (Sun et al., 2011).

Building Blocks for Molecular Electronics

Aryl bromides, similar to 2-bromophenyl ethyl sulfide, have been used as building blocks for thiol end-capped molecular wires, essential in the development of molecular electronics. These compounds undergo efficient transformations to create various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen et al., 2005).

Environmental and Energy Applications

Metal sulfides, related to 2-bromophenyl ethyl sulfide, have been explored as stable electrocatalysts in photoelectrochemical devices. These materials show potential in converting hydrobromic acid to hydrogen gas and liquid bromine, offering a sustainable energy solution (Singh et al., 2014).

Propiedades

IUPAC Name |

1-bromo-2-ethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUXZHQDXRDRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517640 | |

| Record name | 1-Bromo-2-(ethylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromophenyl ethyl sulfide | |

CAS RN |

87424-98-4 | |

| Record name | 1-Bromo-2-(ethylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1338704.png)